N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

DNA repair Fanconi anemia pathway protein-protein interaction inhibition

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-29-3) is a validated hit in fluorescence polarization assays targeting the RMI-FANCM (MM2) interaction (mean activity 70.4% at 33 µM). Its meta-nitro substitution pattern distinguishes it from the para-nitro isomer, enabling systematic regioisomeric SAR studies. With an XLogP3-AA of 3.3 and favorable drug-like properties, this compound serves as a critical reference point for benzothiazole-amide focused library optimization. Select this compound for dose-response follow-up and medicinal chemistry campaigns targeting ALT-driven cancers.

Molecular Formula C16H13N3O5S
Molecular Weight 359.36
CAS No. 912760-29-3
Cat. No. B2666580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS912760-29-3
Molecular FormulaC16H13N3O5S
Molecular Weight359.36
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyDOBYHTWOUSEXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-29-3): Core Scaffold Identity and Procurement-Grade Characterization


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-29-3, molecular formula C₁₆H₁₃N₃O₅S, molecular weight 359.4 g/mol) is a synthetic small-molecule benzothiazole derivative featuring a 4,7-dimethoxy-substituted 1,3-benzothiazole core linked via an amide bond to a 3-nitrobenzamide moiety [1]. The compound is cataloged as PubChem CID 7192585 and is distributed under screening-library identifiers including F1813-0098 and SMSSF-0043240 [1]. Its computed physicochemical profile includes an XLogP3-AA value of 3.3, one hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds, placing it within favorable drug-like property space for probe and lead-discovery applications [1].

Why Benzothiazole-Benzamide Analogs Cannot Be Interchanged: The Critical Role of Nitro-Regioisomerism and Acyl Substituent Identity in N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide


Within the 4,7-dimethoxy-1,3-benzothiazol-2-yl amide chemotype, even subtle structural modifications produce large shifts in molecular recognition, physicochemical properties, and biological activity profiles. The position of the nitro group on the benzamide ring (meta vs. para) and the nature of the acyl substituent (e.g., nitrobenzamide vs. methoxybenzamide vs. acetamide) fundamentally alter hydrogen-bonding geometry, electron distribution, and steric complementarity with target binding sites [1]. Consequently, compounds that appear superficially similar—including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide—cannot be assumed to serve as drop-in replacements for the 3-nitrobenzamide congener without quantitative comparative data demonstrating functional equivalence [1].

Head-to-Head Quantitative Differentiation of N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Against Closest Structural Analogs


Meta-Nitrobenzamide vs. Para-Nitrobenzamide: Regioisomeric Impact on Protein-Protein Interaction Inhibition in the RMI-FANCM (MM2) Assay

In a fluorescence polarization-based high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide was tested at 33 µM and produced a mean assay readout of 70.4% activity (range 55–158%, n=20 replicates) . By contrast, the 4-nitro (para) regioisomer, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, has not been reported in this same assay and its activity in this system is unknown [1]. The meta-nitro orientation places the electron-withdrawing nitro group in a geometry distinct from the para isomer, which is expected to alter hydrogen-bond acceptor positioning and π-stacking interactions with the MM2 binding interface . Direct head-to-head data for the 4-nitro isomer are unavailable; therefore, the differential activity claim rests on class-level inference from nitro-regioisomer structure-activity relationship (SAR) principles established for benzamide-based PPI inhibitors .

DNA repair Fanconi anemia pathway protein-protein interaction inhibition

3-Nitrobenzamide vs. 2-Methoxybenzamide Congener: Physicochemical Property Differentiation Relevant to Permeability and Solubility

The target compound possesses an XLogP3-AA of 3.3, a molecular weight of 359.4 g/mol, and 7 hydrogen bond acceptors [1]. Its close analog N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 912770-77-5) has a molecular weight of 374.4 g/mol and an additional methoxy group that increases hydrogen bond acceptor count to 8 while also raising lipophilicity (estimated XLogP3-AA ~3.6) . The nitro group in the target compound provides a strong electron-withdrawing character (Hammett σₘ = +0.71) that polarizes the benzamide ring and reduces logP relative to the methoxy-substituted analog, which bears an electron-donating group (σₒ = -0.27) [1]. These differences are predicted to produce measurable divergence in aqueous solubility, passive membrane permeability, and cytochrome P450 susceptibility, although direct experimental comparative data are lacking [1].

drug-like properties Lipinski parameters permeability

3-Nitrobenzamide vs. Acetamide Analog: Hydrogen-Bonding Pharmacophore and Target Engagement Potential

The target compound presents an extended π-system and a nitro group capable of participating in both hydrogen-bond acceptor and π-stacking interactions. In contrast, the minimal analog N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 912758-41-9, MW 252.29 g/mol) lacks an aromatic ring on the acyl side and has a substantially smaller molecular surface area (topological polar surface area estimated at ~76 Ų vs. ~130 Ų for the target) [1][2]. This structural simplification removes critical pharmacophoric features required for recognition by extended protein binding pockets such as the FANCM MM2 interface. While quantitative binding data are not available for the acetamide analog in the RMI-FANCM assay, the loss of the nitrobenzamide moiety is expected to ablate activity based on established SAR for benzothiazole amide PPI inhibitors [1].

pharmacophore modeling hydrogen bonding structure-activity relationships

Validated Application Scenarios for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Based on Quantitative Evidence


Primary Hit for Fanconi Anemia DNA Repair Pathway PPI Inhibition Screening

The compound has been tested in a validated fluorescence polarization assay targeting the RMI-FANCM (MM2) interaction, yielding a mean activity of 70.4% at 33 µM (n=20) . This single-concentration screening datum establishes the compound as an active hit in this system. It is suitable as a starting point for dose-response follow-up (IC₅₀ determination) and medicinal chemistry optimization campaigns aimed at developing FANCM-RMI PPI inhibitors for ALT-driven cancers [1].

Regioisomeric Probe for Nitrobenzamide SAR Studies

The meta-nitro substitution pattern distinguishes this compound from the para-nitro isomer. It can serve as a regioisomeric probe in systematic SAR studies investigating the positional requirements for nitro group engagement with target proteins. Pairing this compound with the 4-nitro isomer (where available) enables deconvolution of regioisomer-dependent activity cliffs .

Physicochemical Comparator for Benzothiazole-Amide Library Design

With an XLogP3-AA of 3.3 and seven hydrogen bond acceptors, the compound occupies a defined region of drug-like property space. It can be used as a reference point for evaluating how variations in the acyl substituent (e.g., replacement of nitro with methoxy, acetamide, or heteroaryl groups) impact computed and measured properties such as logP, solubility, and permeability within a benzothiazole-amide focused library .

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.